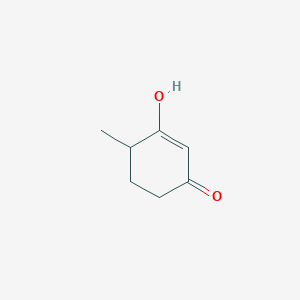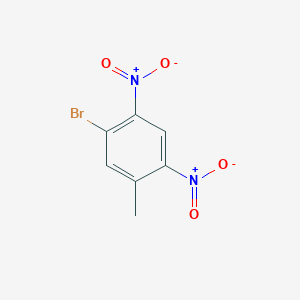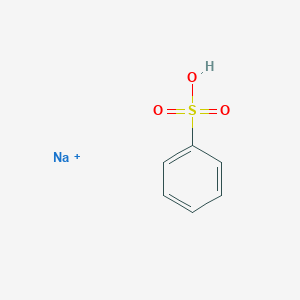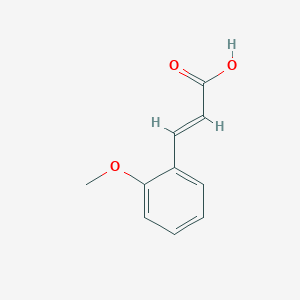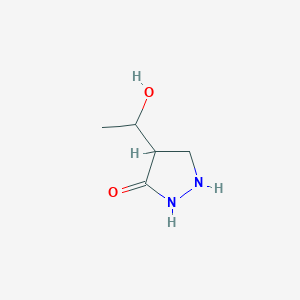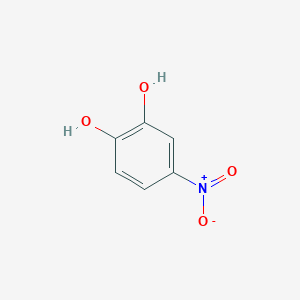
4-硝基苯基三氟乙酸酯
描述
4-Nitrophenyl trifluoroacetate is a chemical compound that is used as a reagent in various organic synthesis reactions. It is known for its role in the synthesis of peptides and as a perfluoroalkanesulfonyl transfer agent. The compound is characterized by the presence of a nitro group and a trifluoroacetate group attached to a phenyl ring.
Synthesis Analysis
The synthesis of 4-nitrophenyl trifluoroacetate involves the use of trifluoroacetate reagents. These reagents are effective in the preparation of active esters of acylamino acids, which are intermediates in peptide synthesis. The trifluoroacetates of phenol derivatives are synthesized and found to be good reagents for ester-exchange reactions in pyridine . Additionally, 4-nitrophenyl triflate, a related compound, is synthesized and used as a perfluoroalkanesulfonyl transfer agent, highlighting the versatility of nitrophenyl compounds with trifluoroacetate groups .
Molecular Structure Analysis
The molecular structure of 4-nitrophenyl trifluoroacetate is not directly discussed in the provided papers. However, related compounds such as 4-nitrophenyl triflate have been studied using computational methods, which can provide insights into the electronic structure and reactivity of the molecule .
Chemical Reactions Analysis
4-Nitrophenyl trifluoroacetate is involved in various chemical reactions. It acts as a substrate in general base-catalyzed aminolysis reactions in aqueous acetonitrile . The compound's reactivity is also demonstrated in the Dakin–West reaction, where it is used to synthesize N-substituted acetamides with trifluoroacetic acid as a catalyst . Furthermore, the related 4-nitrophenyl triflate is used as a transfer agent in selective triflation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrophenyl trifluoroacetate are not explicitly detailed in the provided papers. However, the reactivity of the compound in various solvents and under different reaction conditions suggests that it is a versatile reagent in organic synthesis. Its ability to participate in ester aminolysis and act as a transfer agent indicates that it has significant electrophilic character and can be used to introduce trifluoroacetate groups into other molecules .
科学研究应用
酯胺解作用中的催化作用
4-硝基苯基三氟乙酸酯已被用于研究酯胺解中的催化作用,特别是在碱催化反应的背景下。某些化合物的催化能力与它们的水相pKa值相关,反映了底物的亲电性和介质的极性 (Neuvonen, 1988)。
水解研究
研究已探讨了取代苯基三氟乙酸酯在水-乙腈混合物中的水解,包括4-硝基苯基三氟乙酸酯。反应机制表明多个水分子参与了过渡态,并且离去基团对反应速率有影响 (Neuvonen, 1986)。
有机金属化学中
4-硝基苯基三氟乙酸酯已在氧化加成到零价钯配合物中进行研究。这项研究提供了不同键裂解过程和各种钯配合物形成的见解 (Nagayama, Shimizu, & Yamamoto, 1999)。
光解和环境影响
研究已经检验了类似TFM(3-三氟甲基-4-硝基苯酚)的化合物的光解及其降解为三氟乙酸。这项研究对于理解环境影响以及取代基和pH在这些过程中的作用是重要的 (Ellis & Mabury, 2000)。
表面嫁接
包括来自4-硝基苯基三氟乙酸酯的4-硝基苯基基团已被嫁接到碳和金属表面上,而无需电化学诱导。这一发现在材料科学和表面化学中具有潜在应用 (Adenier et al., 2005)。
分析化学应用
在分析化学中,4-硝基苯基三氟乙酸酯已被用作氨基酸的衍生试剂,展示了其在色谱分离和分析中的实用性 (Péter, Péter, & Fülöp, 1999)。
荧光研究
对酸响应荧光化合物的研究涉及使用硝基取代化合物,包括从4-硝基苯基三氟乙酸酯衍生的具有4-硝基苯基结构的化合物。这些研究对于开发新的荧光材料是重要的 (Tateno et al., 2014)。
安全和危害
4-Nitrophenyl trifluoroacetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause an allergic skin reaction and serious eye damage . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this chemical .
作用机制
Target of Action
4-Nitrophenyl trifluoroacetate is a chemical compound with the formula CF3CO2C6H4NO2 It is often used in peptide synthesis , suggesting that it may interact with amino acids or proteins.
Mode of Action
Given its use in peptide synthesis , it may act as a reagent that facilitates the formation of peptide bonds
Biochemical Pathways
As a reagent in peptide synthesis , it may play a role in the biochemical pathways related to protein synthesis and modification.
Result of Action
Given its role in peptide synthesis , it may contribute to the formation of peptides, which can have various effects depending on the specific peptides produced.
属性
IUPAC Name |
(4-nitrophenyl) 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)7(13)16-6-3-1-5(2-4-6)12(14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOIBTLTZWOAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060960 | |
| Record name | Acetic acid, trifluoro-, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl trifluoroacetate | |
CAS RN |
658-78-6 | |
| Record name | Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=658-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl trifluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl trifluoroacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, trifluoro-, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROPHENYL TRIFLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H23CZQ62HC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Nitrophenyl trifluoroacetate a useful compound in chemical research?
A1: 4-Nitrophenyl trifluoroacetate is primarily employed as a model substrate to study the kinetics and mechanisms of hydrolysis and aminolysis reactions [, , , ]. Its reactivity stems from the electron-withdrawing trifluoroacetyl group, making the carbonyl carbon more susceptible to nucleophilic attack. Additionally, the release of the 4-nitrophenolate ion, which can be monitored spectrophotometrically, provides a convenient way to track reaction progress.
Q2: How does the structure of 4-Nitrophenyl trifluoroacetate influence its reactivity in hydrolysis reactions?
A2: The presence of the electron-withdrawing trifluoroacetyl and nitro groups on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water molecules []. This effect is further supported by studies investigating the neutral hydrolysis of substituted phenyl trifluoroacetates, which revealed that electron-withdrawing substituents on the phenyl ring enhance the reaction rate [].
Q3: Can you elaborate on the role of 4-Nitrophenyl trifluoroacetate in investigating catalytic processes?
A3: This compound serves as a model substrate for studying both general base catalysis and nucleophilic catalysis. For instance, research has shown that pyridines and imidazoles can catalyze the hydrolysis of 4-Nitrophenyl trifluoroacetate through a general base catalysis mechanism in aqueous acetonitrile [, ]. Furthermore, imidazole exhibits a dual role, acting as both a nucleophile and a general base catalyst in the hydrolysis of this specific compound [].
Q4: Has 4-Nitrophenyl trifluoroacetate been explored in any applications beyond fundamental kinetic studies?
A4: While primarily known as a model substrate, 4-Nitrophenyl trifluoroacetate has been explored in the context of palladium-catalyzed carbonylation reactions []. This research demonstrated its potential as a reagent for forming benzyl phenylacetate through a palladium-catalyzed process involving oxidative addition and reductive elimination steps.
Q5: What analytical techniques are typically employed to monitor reactions involving 4-Nitrophenyl trifluoroacetate?
A5: UV-Vis spectrophotometry is commonly utilized to monitor reactions involving 4-Nitrophenyl trifluoroacetate []. The release of the 4-nitrophenolate ion during hydrolysis or aminolysis leads to an increase in absorbance at a specific wavelength (around 400 nm), allowing for the kinetic monitoring of the reaction progress.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one](/img/structure/B145867.png)
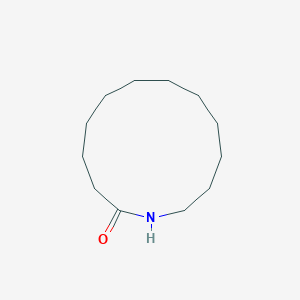
![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)
